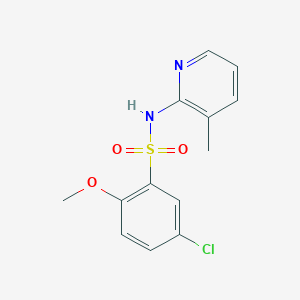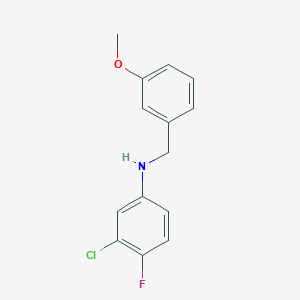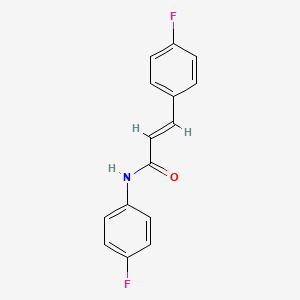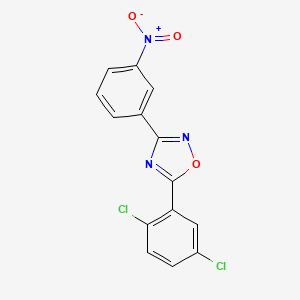
5-chloro-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-chloro-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “5-chloro-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide” is not available in the searched resources .Chemical Reactions Analysis
The specific chemical reactions involving “5-chloro-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide” are not documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “5-chloro-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide” are not available in the searched resources .科学研究应用
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Organic Building Block
“5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .
Antimicrobial Applications
The complexes of this compound play an important role as antimicrobial reagents . They can be used to inhibit the growth of or destroy microorganisms.
Antioxidative Applications
These complexes also serve as antioxidative reagents , helping to prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibiotic Applications
The compound has antibiotic applications . It can be used to treat or prevent bacterial infections by inhibiting the growth of or destroying bacteria.
Anticancer Applications
The compound has potential anticancer applications . It can be used in the treatment of cancer by inhibiting the growth of cancer cells.
Inhibitor for c-MET
The discovered molecules were screened as a potent inhibitor for c-MET in both in vitro and in vivo target modulation studies . This indicates its potential use in targeted cancer therapies.
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds . For example, it has been reported as an intermediate in the synthesis of glyburide .
作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to transition metal catalysts involved in carbon–carbon bond formation .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura cross-coupling reactions suggests that it affects the biochemical pathways related to carbon–carbon bond formation . The downstream effects of these pathways could include the synthesis of complex organic molecules, which are crucial for various biological processes.
Pharmacokinetics
Similar compounds are known to have varying pharmacokinetic properties depending on their chemical structure and the specific conditions under which they are used .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role in facilitating carbon–carbon bond formation . This could result in the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific context and conditions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the compound could be stable and effective under a wide range of conditions.
安全和危害
未来方向
属性
IUPAC Name |
5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-4-3-7-15-13(9)16-20(17,18)12-8-10(14)5-6-11(12)19-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBZDGTYGTYXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)

![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)
![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)


![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)
![N-ethyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5832094.png)